molecular formula C13H12BrN B8281880 5-Bromo-2,7-dimethyl-6-vinylquinoline

5-Bromo-2,7-dimethyl-6-vinylquinoline

Cat. No.: B8281880
M. Wt: 262.14 g/mol
InChI Key: MNHJNZYURCTLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2,7-dimethyl-6-vinylquinoline is a useful research compound. Its molecular formula is C13H12BrN and its molecular weight is 262.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12BrN

Molecular Weight

262.14 g/mol

IUPAC Name

5-bromo-6-ethenyl-2,7-dimethylquinoline

InChI

InChI=1S/C13H12BrN/c1-4-10-8(2)7-12-11(13(10)14)6-5-9(3)15-12/h4-7H,1H2,2-3H3

InChI Key

MNHJNZYURCTLCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C(=C2)C)C=C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

PdCl2(PPh3)2 (207 mg, 0.30 mmol) was added to a mixture of 5-bromo-2,7-dimethylquinolin-6-yl trifluoromethanesulfonate (5A) (1.13 g, 2.95 mmol), tributyl(vinyl)stannane (0.95 mL, 3.25 mmol) and lithium chloride (375 mg, 8.85 mmol) in DMF (30 mL). The reaction mixture was flushed with argon, heated at 80° C. for 4 hours, and then the volatile component was removed in vacuo. The residue was dissolved in ethyl acetate (200 mL), washed with NaHCO3 solution, water and brine, dried over Na2SO4, filtered and concentrated in vacuo. The obtained residue was purified by flash chromatography to provide 5B (678 mg, 88%). LCMS-ESI+ (m/z): 262.1, 264.1 (M+H)+.
Name
5-bromo-2,7-dimethylquinolin-6-yl trifluoromethanesulfonate
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
375 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
207 mg
Type
catalyst
Reaction Step One
Name
Yield
88%

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